molecular formula C8H18Cl2N5O3P B116654 Hydroxy cyclophosphamide Semicarbazone CAS No. 53948-46-2

Hydroxy cyclophosphamide Semicarbazone

カタログ番号: B116654
CAS番号: 53948-46-2
分子量: 334.14 g/mol
InChIキー: DDSWASMKEIRTLV-PQMHYQBVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hydroxy cyclophosphamide Semicarbazone is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes both amino and phosphoryl groups, making it a subject of interest in chemical and pharmaceutical research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy cyclophosphamide Semicarbazone typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.

化学反応の分析

Derivatization Reaction Mechanism

4-OHCP undergoes rapid tautomerization to aldophosphamide, which reacts with semicarbazide to form a stable semicarbazone derivative . This reaction prevents hydrolysis into phosphoramide mustard and acrolein, preserving 4-OHCP for analysis .

Reaction Steps :

  • Tautomerization of 4-OHCP ⇌ aldophosphamide (aldehyde form)

  • Nucleophilic addition of semicarbazide to the aldehyde group

  • Formation of a stable semicarbazone Schiff base

The reaction is typically performed in aqueous buffer (pH 5.5–7.4) at room temperature, achieving >95% conversion within 2 minutes .

Chromatographic Conditions

ParameterValueSource
ColumnC18 Acquity BEH (1.7 µm, 100 × 2.1 mm)
Mobile Phase0.01% formic acid : acetonitrile (gradient)
Flow Rate0.15–0.3 mL/min
Detection (MRM)m/z 334.10→221.04 (4-OHCP-SCZ)

Method Validation Data

Parameter4-OHCP-SCZ Performance
Linearity Range2.5–1,000 ng/mL
LLOQ2.5 ng/mL
Intra-day Precision7.78–9.12% CV
Recovery Efficiency85.3–92.1%

Stabilization Efficiency

Derivatization with semicarbazide extends 4-OHCP’s stability from 4 minutes (native form) to >24 hours (semicarbazone derivative) in biological matrices . Key factors influencing stability:

  • pH : Optimal at 5.5–6.5

  • Temperature : Stable at −80°C for 6 months

  • Matrix Effects : <15% ion suppression in blood/plasma

Deuterated Analog (4-OHCP-d4-SCZ)

Used as an internal standard for quantification :

  • MRM Transition : m/z 338.10→225.06

  • Synthesis : Deuterium incorporation at four positions via isotopic exchange

  • Accuracy : −13.5% to +14.9% bias in spike-recovery studies

Clinical Relevance

  • Detected 4-OHCP-SCZ in cancer patient plasma at 5.02–832.44 ng/mL .

  • Conversion ratio of cyclophosphamide to 4-OHCP: 0.0039–0.0047% in humans, influenced by CYP2B6 polymorphism .

Comparative Derivatization Agents

AgentReaction SpeedStability ImprovementToxicity
Semicarbazide<2 min360-foldLow
Aryl hydrazines5–10 min200-foldModerate
Sodium cyanide hydrazone15 min150-foldHigh

Semicarbazide is preferred due to rapid kinetics and low interference in LC-MS/MS .

科学的研究の応用

Analytical Applications

2.1 Therapeutic Drug Monitoring (TDM)
One of the primary applications of HCS is in the therapeutic drug monitoring of cyclophosphamide. Accurate quantification of 4-OHCP and its derivatives, including HCS, is crucial for optimizing treatment regimens and minimizing adverse effects. Recent studies have developed advanced analytical methods such as UPLC-MS/MS to measure HCS levels in plasma samples effectively. For instance, a study validated a method with a lower limit of quantification (LLOQ) for HCS at 2.5 ng/mL, demonstrating high sensitivity and selectivity for monitoring drug levels in patients undergoing chemotherapy .

2.2 Stability and Recovery Studies
Research has shown that the recovery rates for HCS from biological matrices are consistent and reproducible, with studies indicating recovery rates ranging from 0.44% to 1.79% . These findings support the reliability of analytical methods utilizing HCS as a biomarker for cyclophosphamide therapy.

Clinical Applications

3.1 Efficacy Assessment in Cancer Treatment
HCS has been studied for its role in assessing the efficacy of cyclophosphamide therapy in various cancers, including lymphoma and breast cancer. By measuring levels of HCS and its parent compound, clinicians can better tailor dosages to individual patient needs based on pharmacokinetic profiles .

3.2 Toxicity Monitoring
Monitoring levels of HCS can also aid in identifying potential toxicities associated with cyclophosphamide treatment, such as cardiotoxicity and gonadotoxicity. The correlation between plasma concentrations of HCS and observed toxic effects has been documented, emphasizing the importance of TDM in reducing adverse outcomes during chemotherapy .

Future Research Directions

4.1 Expanded Therapeutic Roles
Emerging studies suggest that derivatives like HCS may possess additional therapeutic properties beyond their role as metabolites or markers for drug monitoring. Investigations into the anti-cancer properties of HCS itself are warranted, as preliminary findings indicate potential cytotoxic effects against certain cancer cell lines .

4.2 Genetic Factors Influencing Efficacy
Future research should also explore the genetic factors influencing the metabolism of cyclophosphamide to HCS, particularly variations in cytochrome P450 enzymes among patients. Understanding these genetic determinants could enhance personalized medicine approaches in oncology, allowing for more effective treatment strategies tailored to individual metabolic profiles .

Data Summary Table

Application AreaKey Findings
Therapeutic Drug MonitoringValidated UPLC-MS/MS method with LLOQ for HCS at 2.5 ng/mL; high sensitivity for plasma analysis .
Efficacy AssessmentCorrelation between HCS levels and treatment outcomes; aids in dose optimization .
Toxicity MonitoringIdentifies potential toxicities associated with cyclophosphamide; critical for patient safety .
Future Research DirectionsInvestigating additional therapeutic roles; exploring genetic factors affecting metabolism .

作用機序

The mechanism of action of Hydroxy cyclophosphamide Semicarbazone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

類似化合物との比較

Similar Compounds

    Hydroxy cyclophosphamide Semicarbazone: Known for its unique combination of amino and phosphoryl groups.

    This compound: Similar in structure but may have different functional groups or substituents.

Uniqueness

This compound stands out due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.

特性

CAS番号

53948-46-2

分子式

C8H18Cl2N5O3P

分子量

334.14 g/mol

IUPAC名

[(Z)-3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropylideneamino]urea

InChI

InChI=1S/C8H18Cl2N5O3P/c9-2-5-15(6-3-10)19(12,17)18-7-1-4-13-14-8(11)16/h4H,1-3,5-7H2,(H2,12,17)(H3,11,14,16)/b13-4-

InChIキー

DDSWASMKEIRTLV-PQMHYQBVSA-N

SMILES

C(COP(=O)(N)N(CCCl)CCCl)C=NNC(=O)N

異性体SMILES

C(COP(=O)(N)N(CCCl)CCCl)/C=N\NC(=O)N

正規SMILES

C(COP(=O)(N)N(CCCl)CCCl)C=NNC(=O)N

Key on ui other cas no.

53948-46-2

同義語

N,N-bis(2-chloroethyl)phosphorodiamidic Acid 3-[2-(Aminocarbonyl)hydrazinylidene]propyl Ester;  NSC 319519;  Aldophosphamide Semicarbazone

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。